Flonicamid

描述

氟尼胺是一种广泛用作杀虫剂的吡啶类有机化合物。它对蚜虫、粉虱和蓟马特别有效。 该化合物会干扰昆虫的弦音器官,影响它们的听觉、平衡和运动,最终导致它们停止进食 . 氟尼胺通常以可湿性颗粒的形式出售,使用前需与水混合 .

准备方法

合成路线和反应条件: 氟尼胺可以通过一系列涉及吡啶衍生物的化学反应合成。 一种常见的方法是在特定条件下使 4-三氟甲基吡啶与氰基甲胺反应,生成氟尼胺 . 该反应通常需要乙腈等溶剂和催化剂来促进反应过程。

工业生产方法: 在工业生产中,氟尼胺是在大型化学反应器中生产的,反应条件经过精心控制,以确保高产率和纯度。 该过程涉及使用高纯度试剂和先进的纯化技术来去除任何杂质 .

化学反应分析

反应类型: 氟尼胺会发生各种化学反应,包括水解、氧化和还原。

常用试剂和条件:

科学研究应用

Chemical Properties and Mechanism of Action

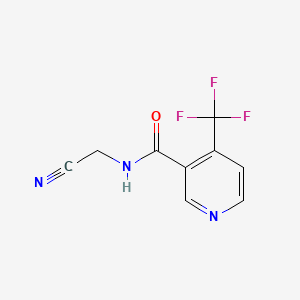

Flonicamid is characterized by its chemical structure, N-cyanomethyl-4-trifluoromethylnicotinamide. It exhibits a rapid inhibitory effect on the feeding behavior of aphids, effectively starving them without causing immediate poisoning symptoms such as convulsions. Research indicates that this compound inhibits the salivation and sap-feeding processes of aphids within 30 minutes of exposure, leading to high mortality rates in nymphs born from treated adults .

Agricultural Applications

This compound is primarily utilized in agriculture for the control of aphids and related pests. Its applications include:

- Crops : this compound is effective on a variety of crops including:

- Apples

- Potatoes

- Cotton

- Cucurbits (e.g., cucumbers, melons)

- Leafy vegetables (e.g., spinach, lettuce)

- Cole crops (e.g., broccoli, cabbage)

- Integrated Pest Management : Due to its selective action and minimal impact on beneficial insects such as predatory mites and parasitic wasps, this compound is an integral part of integrated pest management (IPM) strategies. This compatibility with biological control methods enhances sustainable agricultural practices .

Toxicological Profile

This compound has been subjected to extensive toxicological assessments. Key findings include:

- Acute Toxicity : In studies involving acute oral toxicity in rats, this compound demonstrated a median lethal dose (LD50) greater than 1250 mg/kg body weight, indicating relatively low acute toxicity .

- Chronic Effects : Long-term studies have shown some treatment-related effects on hematological parameters but no significant carcinogenic potential in rodent studies .

- Environmental Impact : The compound exhibits favorable ecotoxicological profiles, making it suitable for use in environments where non-target species are present .

Efficacy Against Aphids

A study conducted on the feeding behavior of aphids revealed that this compound effectively inhibits feeding within 30 minutes of application. This antifeeding effect was shown to be irreversible until the death of the insect, providing a long-lasting control mechanism against aphid infestations .

Field Trials in Arizona

Field trials in Arizona demonstrated the successful integration of this compound within cotton production systems. Growers reported significant reductions in aphid populations while maintaining populations of beneficial insects, highlighting its role in sustainable agriculture practices .

Resistance Management

This compound has shown no cross-resistance with conventional insecticides, making it a valuable tool in resistance management strategies. Its unique mode of action helps mitigate the development of resistance among pest populations .

作用机制

Flonicamid exerts its effects by rapidly inhibiting the feeding behavior of aphids and other sucking insects. It achieves this by blocking the A-type potassium channel in the insect’s nervous system, leading to a cessation of feeding within minutes of exposure . This mode of action is distinct from other insecticides, such as neonicotinoids, which target the nicotinic acetylcholine receptor .

相似化合物的比较

Uniqueness of this compound: this compound’s unique mode of action and its lack of cross-resistance with other major insecticide classes make it a valuable tool in integrated pest management programs . Its selective activity against specific insect pests and minimal impact on beneficial insects further enhance its utility in agricultural practices .

生物活性

Flonicamid is a systemic insecticide belonging to the pyridinecarboxamide class, primarily used for its effectiveness against hemipterous pests such as aphids and whiteflies. Its unique mode of action and biological activity have made it a subject of extensive research, particularly concerning its effects on pest populations and potential environmental impacts.

This compound acts primarily by inhibiting the feeding behavior of target insects. It does this by blocking the stylet penetration of aphids into plant tissues, leading to starvation without causing immediate toxic symptoms such as convulsions. The compound's rapid action is evident within 30 minutes of exposure, significantly affecting aphid feeding behavior and leading to high mortality rates in nymphs born from treated adults .

Toxicological Profile

This compound has undergone various toxicological assessments to evaluate its safety for non-target organisms and human health. Key findings from studies include:

- Neurotoxicity : No significant neurotoxic effects were observed in rats during acute and subchronic studies, indicating a favorable safety profile in mammals .

- Carcinogenicity : Long-term studies in mice revealed non-neoplastic findings at higher doses but did not indicate a clear carcinogenic risk .

- Environmental Impact : this compound has been shown to degrade efficiently in various environments, with metabolites identified that do not pose significant risks to human health when used according to recommended guidelines .

Efficacy Against Pests

This compound exhibits high efficacy against various aphid species, with research demonstrating:

- Rapid Inhibition : The compound effectively inhibits aphid feeding within 0.5 hours, leading to significant mortality rates .

- Sublethal Effects : Sublethal concentrations have been shown to affect the longevity and reproductive success of aphids, indicating potential long-term impacts on pest populations .

Table 1: Efficacy of this compound Against Different Aphid Species

| Aphid Species | LC50 (mg/L) | Time to Inhibition (h) | Observed Effects |

|---|---|---|---|

| Aphis gossypii | 0.372 | 0.5 | Feeding inhibition, high mortality |

| Myzus persicae | 0.450 | 0.5 | Feeding inhibition, reduced fecundity |

| Brevicoryne brassicae | 0.500 | 1 | Feeding inhibition, increased mortality |

Case Studies

- Field Trials in Vegetables : A study assessing this compound's application on vegetable crops demonstrated effective control of aphid populations without exceeding maximum residue limits (MRLs). The compound showed a half-life ranging from 2.28 to 9.74 days across different crops, indicating rapid dissipation and low dietary risk for consumers .

- Intergenerational Effects on Cotton Aphids : Research indicated that exposure to this compound not only affected adult longevity but also had significant intergenerational effects on offspring, decreasing their reproductive parameters and increasing developmental times .

属性

IUPAC Name |

N-(cyanomethyl)-4-(trifluoromethyl)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3N3O/c10-9(11,12)7-1-3-14-5-6(7)8(16)15-4-2-13/h1,3,5H,4H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLQJEEJISHYWON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C(F)(F)F)C(=O)NCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8034611 | |

| Record name | Flonicamid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8034611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

In water, 5.2X10+3 mg/L at 20 °C | |

| Record name | Flonicamid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7937 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.531 at 20 °C | |

| Record name | Flonicamid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7937 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

9.43X10-4 mPa /7.073X10-9 mm Hg/ at 20 °C | |

| Record name | Flonicamid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7937 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystalline powder | |

CAS No. |

158062-67-0 | |

| Record name | Flonicamid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=158062-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flonicamid [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158062670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flonicamid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8034611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Pyridinecarboxamide, N-(cyanomethyl)-4-(trifluoromethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.736 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLONICAMID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9500W2Z53J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Flonicamid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7937 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

157.5 °C | |

| Record name | Flonicamid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7937 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。